An In-depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate
An In-depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of D-Saccharic acid 1,4-lactone hydrate (B1144303), a significant compound in biomedical research. This document details its chemical and physical characteristics, biological activities, and the experimental protocols used to determine these properties.
Core Properties and Specifications
D-Saccharic acid 1,4-lactone hydrate, also known as D-glucaro-1,4-lactone, is a derivative of D-glucaric acid. It is widely recognized for its inhibitory effects on the enzyme β-glucuronidase, making it a valuable tool in various research applications, including cancer research and drug metabolism studies.[1][2][3][4][5][6]
Physicochemical Properties
The fundamental physical and chemical properties of D-Saccharic acid 1,4-lactone hydrate are summarized in the table below, compiled from various chemical suppliers and research articles.
| Property | Value | References |
| Synonyms | D-Glucaro-1,4-lactone, D-Saccharolactone, DSAL | [1][2][4][7][8] |
| CAS Number | 61278-30-6 | [1][2][7][8] |
| Molecular Formula | C₆H₈O₇ • H₂O | [1][2][7] |
| Molecular Weight | 210.14 g/mol | [4][8] |
| Appearance | White to off-white crystalline solid/powder | [3][7] |
| Purity | ≥95% to ≥98.0% (by HPLC) | [1][7][8] |
| Melting Point | 80-82 °C or 91-93 °C | [9][10][11] |
| UV Maximum (λmax) | 216 nm | [1][2][7] |
| Storage | -20°C or 2-8°C | [7][8][12] |
| Stability | ≥ 4 years (when stored at -20°C) | [1][7] |
Solubility Data
The solubility of D-Saccharic acid 1,4-lactone hydrate in various solvents is crucial for its application in experimental settings.
| Solvent | Solubility | References |
| Water | 50 mg/mL (clear, colorless to faintly yellow) | [8] |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL, 42 mg/mL | [1][2][13] |
| Ethanol | 20 mg/mL, 42 mg/mL | [1][7][13] |
| PBS (pH 7.2) | 10 mg/mL | [1][2][7] |
| Acetone | Slightly soluble | [9][10] |
| Methanol (B129727) | Slightly soluble | [9][10] |
Biological Activity and Signaling Pathways
The primary biological function of D-Saccharic acid 1,4-lactone is the inhibition of β-glucuronidase.[1][2][5] It also exhibits antioxidant and anti-apoptotic properties, which are of significant interest in drug development.[5][14][15]
Inhibition of β-Glucuronidase
D-Saccharic acid 1,4-lactone is a potent inhibitor of β-glucuronidase, with reported IC50 values of 45 µM and 48.4 µM for the human enzyme.[1][2][5][13] This inhibitory action is critical in studies where the activity of β-glucuronidase can interfere with the analysis of glucuronidated compounds in biological samples like plasma, serum, or urine.[1][2]
Antioxidant and Anti-apoptotic Effects
Research has demonstrated that D-Saccharic acid 1,4-lactone possesses antioxidant and detoxifying properties.[5][14][15] It has been shown to protect cells from oxidative stress-induced apoptosis through a mitochondria-dependent pathway.[14] This involves the stabilization of the mitochondrial membrane potential and the prevention of cytochrome c release.[14] Furthermore, it has been observed to inhibit both the intrinsic and extrinsic apoptotic pathways by modulating the expression of key signaling molecules.[15]
The following diagram illustrates the role of D-Saccharic acid 1,4-lactone in the mitochondria-dependent apoptotic pathway.
Caption: D-Saccharic acid 1,4-lactone's role in the mitochondrial apoptotic pathway.
The diagram below outlines the broader anti-apoptotic action of D-Saccharic acid 1,4-lactone, encompassing both intrinsic and extrinsic pathways.
Caption: Inhibition of intrinsic and extrinsic apoptotic pathways by D-Saccharic acid 1,4-lactone.
Experimental Protocols
Detailed methodologies for key experiments involving D-Saccharic acid 1,4-lactone hydrate are provided below.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for determining the purity of D-Saccharic acid 1,4-lactone hydrate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and an aqueous buffer (B), such as 5 mM ammonium (B1175870) dihydrogen phosphate (B84403) with 1.0% phosphoric acid.
-
Gradient Program:
-
0-3 min: 83% A
-
3-15 min: Linear gradient to a lower percentage of A (to be optimized based on the specific column and system).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 216 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 60% methanol solution). Centrifuge to remove any particulates and dilute as necessary for analysis.
-
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Prepare a standard solution of D-Saccharic acid 1,4-lactone hydrate of known concentration.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the peak area of D-Saccharic acid 1,4-lactone.
-
Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.
-
β-Glucuronidase Inhibition Assay
This assay determines the inhibitory activity of D-Saccharic acid 1,4-lactone on β-glucuronidase.
-
Materials:
-
β-Glucuronidase enzyme solution.
-
Substrate solution (e.g., phenolphthalein (B1677637) glucuronide or a fluorogenic substrate).
-
Buffer (e.g., 75 mM potassium phosphate buffer, pH 6.8).
-
D-Saccharic acid 1,4-lactone hydrate (inhibitor).
-
Stop solution (e.g., 200 mM glycine (B1666218) buffer, pH 10.4 for phenolphthalein-based assays).
-
96-well microplate.
-
Spectrophotometer or fluorometer.
-
-
Procedure:
-
Prepare a series of dilutions of D-Saccharic acid 1,4-lactone hydrate.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the free radical scavenging capacity of D-Saccharic acid 1,4-lactone hydrate.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).
-
D-Saccharic acid 1,4-lactone hydrate solutions of varying concentrations.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Methanol or ethanol.
-
96-well microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add a specific volume of the D-Saccharic acid 1,4-lactone hydrate solutions to different wells.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. marinebiology.pt [marinebiology.pt]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. research.kombuchabrewers.org [research.kombuchabrewers.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs) - PMC [pmc.ncbi.nlm.nih.gov]
